Octanoate de dodécyle

Vue d'ensemble

Description

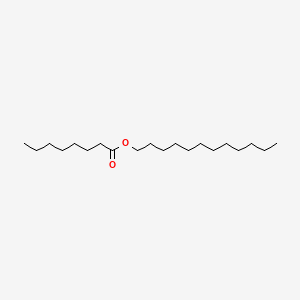

Dodecyl octanoate, also known as octanoic acid dodecyl ester, is an ester compound with the molecular formula C20H40O2. It is formed by the esterification of octanoic acid (caprylic acid) and dodecanol (lauryl alcohol). This compound is known for its applications in various industries, including cosmetics, lubricants, and as a surfactant.

Applications De Recherche Scientifique

Chemistry

Dodecyl octanoate serves as a solvent and intermediate in organic synthesis. Its unique properties make it suitable for various chemical reactions, including:

- Esterification : Used as a reactant to produce other esters.

- Solvent : Acts as a medium for dissolving organic compounds in laboratory settings.

Biology

In biological research, dodecyl octanoate is employed to study lipid metabolism and enzyme activity. Notably, it interacts with lipases, enzymes responsible for hydrolyzing lipids. This interaction is crucial for understanding metabolic pathways involving lipids and energy production in cells.

Case Study: Lipid Metabolism

- Research indicates that dodecyl octanoate influences cellular processes such as cell signaling and gene expression. It modulates lipogenesis in adipocytes, which is essential for understanding fat storage and metabolism.

Medicine

Dodecyl octanoate has potential applications in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its properties allow it to act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.

Example Applications :

- Formulation of Pharmaceuticals : Used in the development of formulations that require emulsification of lipid-soluble drugs.

- Nutritional Supplements : Investigated for its role in ketogenic diets aimed at treating neurological disorders .

Industry

In industrial applications, dodecyl octanoate is utilized in:

- Cosmetics : Functions as an emollient and surfactant, enhancing skin feel and product stability.

- Lubricants : Employed in formulations requiring reduced friction.

- Surfactants : Its surfactant properties make it effective in various cleaning products and formulations .

Biochemical Pathways

- The metabolism occurs predominantly in astrocytes, influencing neurotransmitter synthesis and energy production within cells.

Cellular Effects

Mécanisme D'action

Dodecyl octanoate, also known as octanoic acid, dodecyl ester, is a carboxylic ester . Its molecular formula is C20H40O2, and it has a molecular weight of 312.5304 . The mechanism of action of dodecyl octanoate involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Biochemical Pathways

This metabolism primarily occurs in astrocytes . .

Result of Action

It is known that medium-chain fatty acids like octanoic acid can promote gaba synthesis in neurons via elevated glutamine supply

Analyse Biochimique

Biochemical Properties

Dodecyl octanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between dodecyl octanoate and lipases results in the breakdown of the ester into dodecanol and octanoic acid. This reaction is crucial for the metabolism of lipids and the production of energy in cells .

Cellular Effects

Dodecyl octanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, dodecyl octanoate has been shown to modulate lipogenesis, the process by which cells synthesize fatty acids . This compound can affect the expression of genes involved in lipid metabolism, leading to changes in the production and storage of lipids within cells.

Molecular Mechanism

At the molecular level, dodecyl octanoate exerts its effects through interactions with specific biomolecules. It binds to lipases, facilitating the hydrolysis of the ester bond. Additionally, dodecyl octanoate can influence the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism . By modulating the activity of PPARγ, dodecyl octanoate can alter the expression of lipogenic genes and affect lipid synthesis in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecyl octanoate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that dodecyl octanoate can be stable under certain conditions, but its degradation products may have different biochemical properties and effects on cells . Long-term exposure to dodecyl octanoate can lead to changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of dodecyl octanoate can vary with different dosages in animal models. At low doses, dodecyl octanoate may have beneficial effects on lipid metabolism and energy production. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

Dodecyl octanoate is involved in several metabolic pathways, including the β-oxidation of fatty acids. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT-I), which plays a crucial role in the transport of fatty acids into mitochondria for β-oxidation . This process is essential for the production of energy from lipids and the regulation of lipid levels in cells.

Transport and Distribution

Within cells and tissues, dodecyl octanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of dodecyl octanoate in different cellular compartments . The compound’s distribution within cells can influence its biochemical properties and effects on cellular function.

Subcellular Localization

Dodecyl octanoate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of dodecyl octanoate is crucial for its role in lipid metabolism and energy production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecyl octanoate is typically synthesized through the esterification reaction between octanoic acid and dodecanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:

C8H16O2+C12H26O→C20H40O2+H2O

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where octanoic acid and dodecanol are mixed in the presence of an acid catalyst. The reaction mixture is heated under reflux to remove the water formed during the reaction, driving the equilibrium towards the formation of dodecyl octanoate. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Types of Reactions:

Hydrolysis: Dodecyl octanoate can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and dodecanol. Acidic hydrolysis is the reverse of esterification, while basic hydrolysis (saponification) produces a carboxylate salt and an alcohol.

Reduction: Reduction of dodecyl octanoate with reducing agents like lithium aluminum hydride can yield the corresponding alcohols, octanol and dodecanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products:

Hydrolysis: Octanoic acid and dodecanol.

Reduction: Octanol and dodecanol.

Transesterification: A different ester and alcohol depending on the reactants used.

Comparaison Avec Des Composés Similaires

Dodecyl acetate: An ester formed from acetic acid and dodecanol, used in fragrances and flavorings.

Dodecyl laurate: An ester of lauric acid and dodecanol, used in cosmetics and personal care products.

Dodecyl palmitate: An ester of palmitic acid and dodecanol, used as an emollient in skincare products.

Uniqueness: Dodecyl octanoate is unique due to its specific combination of octanoic acid and dodecanol, which imparts distinct physical and chemical properties. Its relatively low molecular weight compared to longer-chain esters makes it more volatile and easier to handle in various applications. Additionally, its balanced hydrophilic-lipophilic properties make it an effective surfactant and emulsifier.

Activité Biologique

Dodecyl octanoate, a medium-chain fatty acid ester (C20H40O2), is primarily recognized for its surfactant properties and potential biological activities. This compound is derived from dodecanol and octanoic acid, and it has been studied for various applications, including its effects on cellular processes, antimicrobial activity, and its role in metabolic pathways.

1. Surfactant Properties and Cellular Effects

Dodecyl octanoate exhibits significant surfactant properties, which can influence cellular interactions and functions. Its ability to disrupt cellular membranes allows it to penetrate bacterial cells, leading to microbial death by inhibiting DNA replication and lipase synthesis. This characteristic makes it a potential candidate for antimicrobial applications against various pathogens, including Escherichia coli and Staphylococcus aureus .

2. Antioxidant and Anti-inflammatory Effects

Research indicates that octanoate, a component of dodecyl octanoate, can enhance antioxidant enzymatic activities while reducing oxidative stress in intestinal tissues. In studies involving Larimichthys crocea, dietary supplementation with octanoate improved intestinal morphology and reduced pro-inflammatory cytokine levels, suggesting a protective role against inflammation . This anti-inflammatory effect may extend to dodecyl octanoate due to its structural similarities.

3. Modulation of Gut Microbiota

Dodecyl octanoate has been linked to the modulation of gut microbiota. In animal studies, octanoate supplementation has shown the ability to restore microbial dysbiosis by increasing beneficial bacteria such as Lactobacillus. This restoration is crucial for maintaining gut health and preventing conditions associated with dysbiosis .

4. Role in Fatty Acid Oxidation and DNA Repair

Recent findings suggest that fatty acids like octanoate facilitate DNA double-strand break repair through fatty acid oxidation (FAO). FAO supports homologous recombination repair mechanisms, which are vital for maintaining genomic stability under genotoxic stress. Dodecyl octanoate may play a similar role due to its composition, potentially enhancing cellular responses to DNA damage .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of dodecyl octanoate against various bacterial strains. The results demonstrated that at specific concentrations, dodecyl octanoate effectively inhibited the growth of pathogenic bacteria, showcasing its potential as an antibacterial agent in food preservation and clinical settings.

Case Study 2: Intestinal Health in Aquaculture

In aquaculture studies involving Larimichthys crocea, dietary supplementation with octanoate improved intestinal health by enhancing barrier function and reducing inflammation. This case highlights the compound's application in promoting gut health in aquatic species, which can translate into better growth performance and disease resistance.

Research Findings Summary

Propriétés

IUPAC Name |

dodecyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQTUTLMOLEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066592 | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20292-09-5 | |

| Record name | Dodecyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U627TBL66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.